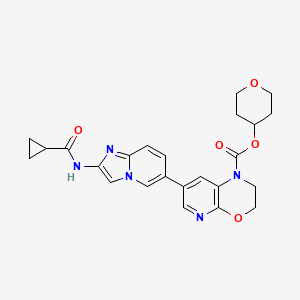
Necrosis inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Necrosis inhibitor 2 is a chemical compound known for its ability to inhibit necroptosis, a form of programmed cell death that shares characteristics with both apoptosis and necrosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of necrosis inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure of the compound, which may include aromatic or heterocyclic rings.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Necrosis inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Necrosis inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of necroptosis and other forms of cell death.
Biology: Researchers use it to investigate the role of necroptosis in various biological processes, including immune response and development.
Medicine: The compound has potential therapeutic applications in treating diseases characterized by excessive cell death, such as neurodegenerative disorders, cancer, and inflammatory diseases.
Mechanism of Action
Necrosis inhibitor 2 exerts its effects by targeting key proteins involved in the necroptosis pathway. Specifically, it inhibits the activity of receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are crucial mediators of necroptosis. By blocking these kinases, the compound prevents the formation of the necrosome complex and subsequent cell death. This inhibition also affects downstream signaling pathways, including the activation of mixed lineage kinase domain-like protein (MLKL), which is responsible for executing necroptosis .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another well-known necroptosis inhibitor that targets RIPK1.
GW806742X: A compound that inhibits both RIPK1 and RIPK3.
Compound 2: Similar to GW806742X, it targets the ATP pocket of MLKL and inhibits necroptosis in both murine and human cells.
Uniqueness
Necrosis inhibitor 2 is unique in its ability to selectively inhibit necroptosis without affecting other forms of cell death, such as apoptosis. This selectivity makes it a valuable tool for studying necroptosis and developing targeted therapies. Additionally, its high potency and specificity for RIPK1 and RIPK3 distinguish it from other necroptosis inhibitors .
Properties
Molecular Formula |
C24H25N5O5 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI Key |
CBFVEDWCRMVPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















